美罗氟沙星

描述

Synthesis Analysis

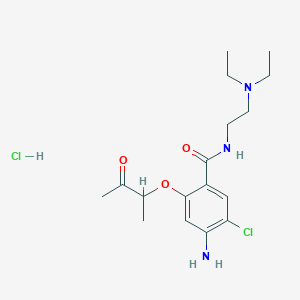

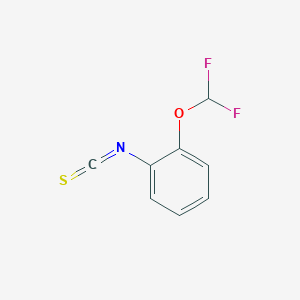

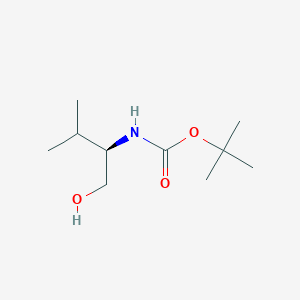

The synthesis of fluoroquinolones like Merafloxacin typically involves creating a quinolone core and introducing a fluorine atom at the C-6 position to enhance antibacterial activity and pharmacokinetic properties. For instance, the asymmetric synthesis of Ofloxacin, a related fluoroquinolone, starts with (R)- and (S)-alaninol, leading to the production of two optical antipodes, with the S-(-) enantiomer showing substantially higher activity (Mitscher et al., 1987).

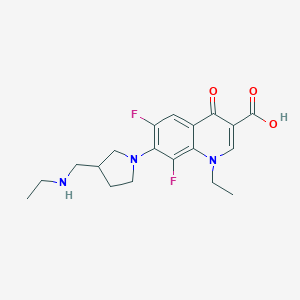

Molecular Structure Analysis

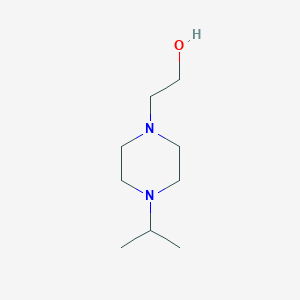

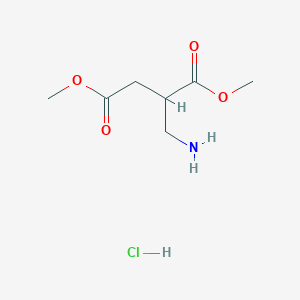

The molecular structure of fluoroquinolones, including Merafloxacin, is characterized by a bicyclic core consisting of a quinolone ring and an attached piperazine or pyrrolidine ring. The presence of a fluorine atom at the C-6 position and various substitutions at other positions contribute to the compound's unique antibacterial spectrum and pharmacological properties. The molecular structure influences the drug's interaction with bacterial enzymes and its activity under different pH conditions, as seen with Finafloxacin, which exhibits enhanced activity in acidic environments (Stubbings et al., 2011).

Chemical Reactions and Properties

Fluoroquinolones, including Merafloxacin, can undergo various chemical reactions, including photodegradation, which can lead to the formation of degradation products. For example, Sitafloxacin, another fluoroquinolone, undergoes photodegradation in aqueous solutions, leading to specific degradation products (Araki et al., 2002). These reactions are essential for understanding the stability and storage conditions of the drug.

Physical Properties Analysis

The physical properties of fluoroquinolones, such as solubility and stability, are influenced by their crystal structure. Different crystalline forms of Sitafloxacin, for instance, show varying solubility and photostability, which are correlated with their crystal structures (Suzuki & Terada, 2012). These properties are crucial for the formulation and efficacy of the drug.

Chemical Properties Analysis

The chemical properties of Merafloxacin, like other fluoroquinolones, include its antibacterial spectrum, mechanism of action, and resistance profile. Delafloxacin, for example, exhibits broad-spectrum activity against a variety of pathogens, including MRSA and Pseudomonas aeruginosa, and maintains activity against fluoroquinolone-resistant strains (Bambeke, 2015). Understanding these properties helps in determining the clinical applications of the drug.

科学研究应用

美罗氟沙星已被确定为 SARS-CoV-2 复制的有效抑制剂。它抑制病毒中的 α1 核糖体移码,并显着阻碍其在 Vero E6 细胞中的复制 (Sun et al., 2020)。

美罗氟沙星的近亲菲诺氟沙星正在开发中,用于治疗尿路感染、幽门螺杆菌感染和急性外耳炎 (McKeage, 2015)。

与美罗氟沙星类似的另一种氟喹诺酮类药物德拉氟沙星,对包括甲氧西林敏感和甲氧西林耐药的葡萄球菌、肺炎链球菌和 β-溶血性链球菌在内的各种细菌菌株显示出有效的活性 (Pfaller et al., 2017)。它还可以有效治疗由 MRSA 和铜绿假单胞菌引起的急性细菌性皮肤和皮肤结构感染 (Mogle et al., 2018)。

德拉氟沙星在酸性条件下具有更高的细胞内渗透性和增强的杀菌活性,可能对耐甲氧西林的葡萄球菌患者有益 (Jorgensen et al., 2018)。

菲诺氟沙星在酸性环境中对幽门螺杆菌显示出优异的抗菌功效,表明其在治疗幽门螺杆菌感染中具有潜在用途 (Lee et al., 2015)。

德拉氟沙星的广谱体外活性包括对革兰氏阳性菌、革兰氏阴性菌、非典型微生物和厌氧菌的有效性,使其成为各种细菌感染的候选药物 (McCurdy et al., 2017)。

德拉氟沙星正在开发中,用于治疗细菌性肺炎,在小鼠肺部感染模型中观察到有效的结果 (Lepak & Andes, 2016)。

司他氟沙星是一种广谱体外抗菌药,包括针对厌氧菌和非典型病原体 (Keating, 2011)。

安全和危害

Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling Merafloxacin .

未来方向

属性

IUPAC Name |

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Merafloxacin | |

CAS RN |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

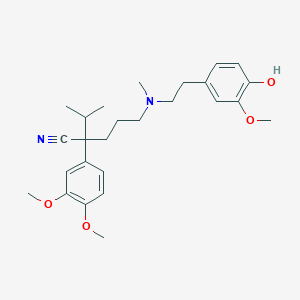

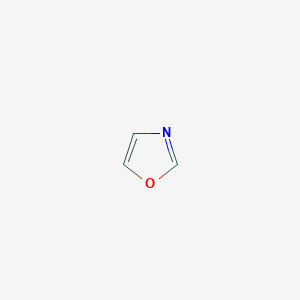

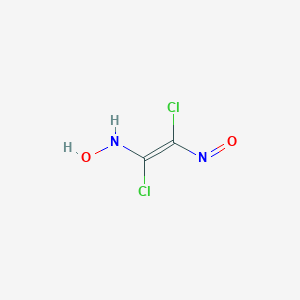

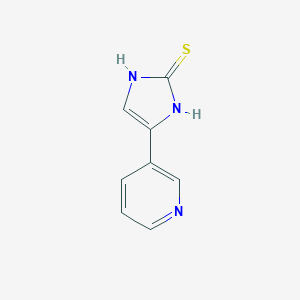

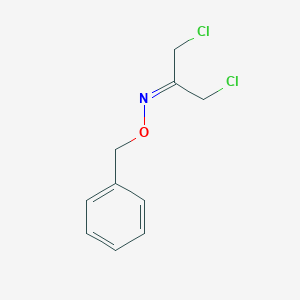

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)